molecular formula C20H15NO5 B14380813 3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one CAS No. 89338-10-3

3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one

Cat. No.: B14380813
CAS No.: 89338-10-3
M. Wt: 349.3 g/mol
InChI Key: JPZLRAQSVGCJDL-UHFFFAOYSA-N
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Description

3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one is a complex organic compound with a unique structure that includes an oxazole ring and a phenanthrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one typically involves multiple steps, starting with the preparation of the phenanthrene derivative. The key steps include:

    Formation of the Phenanthrene Derivative: This involves the methoxylation of phenanthrene to obtain 10-methoxyphenanthrene.

    Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving an acetyl group and an appropriate amine derivative.

    Final Coupling: The final step involves coupling the phenanthrene derivative with the oxazole ring under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-5-[(10-hydroxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one: Similar structure with a hydroxyl group instead of a methoxy group.

    3-Acetyl-5-[(10-chlorophenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one: Contains a chlorine atom instead of a methoxy group.

Uniqueness

3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

89338-10-3

Molecular Formula

C20H15NO5

Molecular Weight

349.3 g/mol

IUPAC Name

3-acetyl-5-(10-methoxyphenanthren-9-yl)oxy-1,3-oxazol-2-one

InChI

InChI=1S/C20H15NO5/c1-12(22)21-11-17(26-20(21)23)25-19-16-10-6-4-8-14(16)13-7-3-5-9-15(13)18(19)24-2/h3-11H,1-2H3

InChI Key

JPZLRAQSVGCJDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(OC1=O)OC2=C(C3=CC=CC=C3C4=CC=CC=C42)OC

Origin of Product

United States

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